molecular formula C11H13Cl B13634323 4-(4-Chloro-3-methylphenyl)-1-butene

4-(4-Chloro-3-methylphenyl)-1-butene

Cat. No.: B13634323
M. Wt: 180.67 g/mol
InChI Key: GLFBSZDXRWZYIE-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenyl)-1-butene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a butene chain attached to a chlorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenyl)-1-butene typically involves the alkylation of 4-chloro-3-methylphenol with 1-bromo-1-butene. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process may be optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenyl)-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding alkane.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, where nucleophiles such as hydroxide ions (OH-) can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) in an aqueous solution.

Major Products Formed

    Oxidation: 4-(4-Carboxy-3-methylphenyl)-1-butene.

    Reduction: 4-(4-Chloro-3-methylphenyl)butane.

    Substitution: 4-(4-Hydroxy-3-methylphenyl)-1-butene.

Scientific Research Applications

4-(4-Chloro-3-methylphenyl)-1-butene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe to study biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenyl)-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial activity and modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the butene chain.

    4-Chloro-3,5-dimethylphenol: Another similar compound with an additional methyl group on the aromatic ring.

Uniqueness

4-(4-Chloro-3-methylphenyl)-1-butene is unique due to the presence of the butene chain, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H13Cl

Molecular Weight

180.67 g/mol

IUPAC Name

4-but-3-enyl-1-chloro-2-methylbenzene

InChI

InChI=1S/C11H13Cl/c1-3-4-5-10-6-7-11(12)9(2)8-10/h3,6-8H,1,4-5H2,2H3

InChI Key

GLFBSZDXRWZYIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCC=C)Cl

Origin of Product

United States

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